molecular formula C26H22N4OS2 B11489133 3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B11489133
M. Wt: 470.6 g/mol
InChI Key: PCBCSSYMHKGSKB-UHFFFAOYSA-N
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Description

3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one is a complex organic compound that features a unique combination of pyrazole, benzothiophene, and pyrimidine moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the Pyrazole Moiety: The synthesis begins with the preparation of 1-phenyl-1H-pyrazole-4-carbaldehyde through the reaction of phenylhydrazine with ethyl acetoacetate.

    Thioether Formation: The pyrazole derivative is then reacted with benzyl mercaptan to form the thioether linkage.

    Cyclization: The thioether intermediate undergoes cyclization with 2-aminobenzothiophene-3-carboxylic acid under acidic conditions to form the benzothiophene-pyrimidine core.

    Final Assembly: The final step involves the condensation of the benzothiophene-pyrimidine core with phenyl isocyanate to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of automated reactors, continuous flow chemistry, and rigorous purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The thioether group can be oxidized to a sulfoxide or sulfone using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The carbonyl group in the pyrimidine ring can be reduced to a hydroxyl group using reducing agents such as sodium borohydride.

    Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions, such as nitration or halogenation, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Nitrating mixture (HNO3/H2SO4), halogens (Cl2, Br2) in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Sulfoxide or sulfone derivatives.

    Reduction: Hydroxyl derivatives.

    Substitution: Nitro or halogenated derivatives.

Scientific Research Applications

3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one has several scientific research applications:

    Medicinal Chemistry: This compound is being investigated for its potential as an anticancer agent due to its ability to inhibit specific enzymes involved in cancer cell proliferation.

    Biological Studies: It is used in studies related to enzyme inhibition and protein binding, providing insights into its potential therapeutic uses.

    Materials Science: The unique structural features of this compound make it a candidate for the development of novel materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one involves its interaction with molecular targets such as enzymes and receptors. The compound’s pyrazole and pyrimidine moieties are known to bind to the active sites of enzymes, inhibiting their activity. This inhibition can disrupt cellular processes, leading to the compound’s observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-thione

Uniqueness

The uniqueness of 3-phenyl-2-{[(1-phenyl-1H-pyrazol-4-yl)methyl]sulfanyl}-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one lies in its specific combination of functional groups and ring systems, which confer distinct chemical and biological properties

Properties

Molecular Formula

C26H22N4OS2

Molecular Weight

470.6 g/mol

IUPAC Name

3-phenyl-2-[(1-phenylpyrazol-4-yl)methylsulfanyl]-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C26H22N4OS2/c31-25-23-21-13-7-8-14-22(21)33-24(23)28-26(30(25)20-11-5-2-6-12-20)32-17-18-15-27-29(16-18)19-9-3-1-4-10-19/h1-6,9-12,15-16H,7-8,13-14,17H2

InChI Key

PCBCSSYMHKGSKB-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N(C3=O)C4=CC=CC=C4)SCC5=CN(N=C5)C6=CC=CC=C6

Origin of Product

United States

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